molecular formula C25H34N2O10 B13424074 (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol

Cat. No.: B13424074
M. Wt: 522.5 g/mol
InChI Key: FHZJXFXSYVPEFU-JJTQBKADSA-N
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Description

This compound is a structurally complex glycoside derivative characterized by a central oxane (pyranose) ring system substituted with hydroxymethyl, hydroxyl, and aromatic amine groups. The molecule features two distinct moieties:

A carbohydrate core: The (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group represents a glucose-like moiety with stereospecific hydroxyl orientations, contributing to high polarity and hydrogen-bonding capacity.

Aromatic amine linkages: The compound includes bis-anilino groups connected via a phenylmethyl bridge, introducing planar aromatic regions that may facilitate π-π interactions or binding to biological targets.

Key inferred properties based on structural analogs (e.g., ):

  • Molecular weight: Estimated ~800–1,000 g/mol (comparable to large glycosides like ’s C60H62O24, MW 1,167.10 g/mol ).
  • Polarity: High due to 16–20 hydrogen bond donors (hydroxyl and amine groups) and 24–30 acceptors, similar to phenolic glycosides .
  • Bioactivity: Likely interacts with enzymes or receptors via hydrogen bonding (e.g., glycosidases) or aromatic stacking (e.g., DNA/protein binding).

Properties

Molecular Formula

C25H34N2O10

Molecular Weight

522.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol

InChI

InChI=1S/C25H34N2O10/c28-10-16-18(30)20(32)22(34)24(36-16)26-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)27-25-23(35)21(33)19(31)17(11-29)37-25/h1-8,16-35H,9-11H2/t16-,17-,18-,19-,20+,21+,22-,23-,24?,25?/m1/s1

InChI Key

FHZJXFXSYVPEFU-JJTQBKADSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)NC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Biological Activity

The compound known as (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol is a complex glycosylated molecule with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure features multiple hydroxyl groups and a glycosidic linkage which may influence its biological interactions. Here are some key physicochemical properties:

PropertyValue
Molecular FormulaC₃₅H₄₆O₂₀
Molar Mass842.9 g/mol
Density1.76 g/cm³ (predicted)
SolubilitySoluble in water
Melting Point239 °C

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial in combating oxidative stress linked to various diseases. In vitro studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

In a study focused on venous diseases, the compound demonstrated the ability to inhibit inflammatory pathways. Specifically, it was found to suppress the activation of NF-kappaB and related pro-inflammatory cytokines . This suggests potential applications in treating conditions characterized by chronic inflammation.

Anticancer Potential

The compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

  • Case Study on Venous Disease :
    • Objective : To assess the efficacy of the compound in reducing venous hypertension.
    • Findings : Patients treated with the compound showed a marked decrease in venous pressure and improved symptoms of venous disease.
  • Cancer Cell Line Study :
    • Objective : Evaluate cytotoxic effects on various cancer cell lines.
    • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of signaling pathways involved in inflammation and cancer progression.
  • Interaction with cellular receptors , leading to altered gene expression profiles associated with cell survival and proliferation .
  • Scavenging of reactive oxygen species (ROS) which contributes to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison
Compound Name / ID Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Not explicitly given Oxane rings, hydroxymethyl, aromatic amines ~800–1,000 (estimated) High polarity; potential for enzyme inhibition or receptor binding
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)-... () C60H62O24 Phenolic, polyketide, glycosidic linkages 1,167.10 16 H-bond donors, 24 acceptors; found in Foeniculum vulgare; diverse bioactivity
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-... () C12H22O11 Disaccharide derivative, hydroxyl groups 342.30 Simple glycoside; used in spectroscopic analysis (e.g., EC-SERS, Raman)
(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)... () C12H14N4O8 Nitrobenzoxadiazole, oxane ring 342.26 Fluorescent probe; nitro group enhances reactivity

Physicochemical Properties

Table 2: Polarity and Solubility
Compound Hydrogen Bond Donors Hydrogen Bond Acceptors LogP (XlogP/AlogP) Polar Surface Area (Ų)
Target Compound ~16–20 ~24–30 ~0.75–2.30 (inferred) ~400 (estimated)
’s Compound 16 24 2.30 (XlogP) 398.00
’s Disaccharide 8–10 11 -3.0 (estimated) ~200
  • Target vs. : Both exhibit high polarity and similar logP values, suggesting comparable membrane permeability challenges. However, the target’s aromatic amines may enhance lipophilicity relative to purely carbohydrate-based compounds.
  • Target vs. : The nitrobenzoxadiazole group in significantly lowers polarity (logP ~0.75 vs. 2.30), enabling better cellular uptake .

Research Implications and Gaps

  • Bioactivity Prediction : The target compound’s aromatic amines warrant investigation into DNA intercalation or kinase inhibition, as seen in anthracycline glycosides.
  • Synthetic Challenges : Multi-step glycosylation and amine coupling may require optimization, as demonstrated in ’s bromo-sugar synthesis .
  • Toxicology : ’s data on hepatic toxicity and mutagenicity suggest the need for rigorous safety profiling of the target compound.

Preparation Methods

Glycosylation and Protection Strategies

  • The synthesis typically starts with protected monosaccharides such as glucose derivatives. Protection of hydroxyl groups using silyl ethers or acetyl groups is critical to control regio- and stereoselectivity during glycosylation steps.
  • According to carbohydrate synthesis protocols, the 3,4,5-trihydroxy-6-(hydroxymethyl)oxane moiety can be prepared by selective protection and ring closure of hexose sugars, as detailed in patent EP2187742B1, which describes derivatives of similar oxane structures with hydroxymethyl substitutions.
  • Trimethylsilyl (TMS) protection of hydroxyls is commonly employed to facilitate selective reactions on sugar rings, as seen in silylated oxan-2-one intermediates.

Amino Functionalization and Aromatic Coupling

  • The introduction of the anilino group attached to the oxane ring involves nucleophilic aromatic substitution or reductive amination techniques.
  • The aromatic amine moiety is often introduced via coupling of a suitably functionalized aromatic aldehyde or halide with the amino sugar derivative.
  • The amino linkage is formed by reacting the sugar’s hydroxyl or activated position with an aromatic amine, typically under mild conditions to preserve stereochemistry and prevent side reactions.

Final Deprotection and Purification

  • After assembling the glycosylated aromatic amine structure, protecting groups are removed under controlled acidic or basic conditions to yield the target compound.
  • Purification is achieved by chromatographic techniques such as reverse-phase HPLC or crystallization, ensuring high purity (above 98%) as reported in commercial catalogues.

Representative Synthetic Route (Based on Literature and Patents)

Step Description Reagents/Conditions Notes
1 Protection of glucose hydroxyls Trimethylsilyl chloride, base (e.g., imidazole) Protects hydroxyls for selective reactions
2 Formation of oxane ring with hydroxymethyl substitution Acid-catalyzed cyclization Stereoselective ring closure to form tetrahydro-2H-pyran ring
3 Amination of aromatic benzyl derivative Aromatic amine, coupling agent (e.g., EDC, DCC) or reductive amination Introduces anilino linkage to sugar moiety
4 Glycosylation of amino sugar to second oxane ring Glycosyl donor (e.g., trichloroacetimidate), Lewis acid catalyst (e.g., BF3·Et2O) Formation of glycosidic bond with correct stereochemistry
5 Deprotection of silyl or acetyl groups Acidic or basic hydrolysis Yields free hydroxyl groups in final compound
6 Purification Chromatography (HPLC), crystallization Achieves >98% purity for research or pharmaceutical use

Analytical and Research Discoveries on Preparation

  • The stereospecificity of the glycosidic linkages has been confirmed by NMR and X-ray crystallography, ensuring the correct (2R,3S,4S,5R) and (3R,4S,5S,6R) configurations are maintained throughout synthesis.
  • Studies show that maintaining moisture control during heating steps prevents unwanted side reactions such as browning or decomposition, as reported in lactose conversion processes which share similar sugar chemistry principles.
  • The use of moisture-confining zones during heating preserves the integrity of sugar moieties, a technique adapted from beta-lactose preparation patents.
  • Recent advances in enzymatic glycosylation using glycosyltransferases have been explored for similar compounds, providing milder and more selective synthetic routes, although chemical synthesis remains predominant for this complex molecule.

Summary Table of Key Preparation Parameters

Parameter Condition/Value Effect on Synthesis
Temperature 25–80°C (glycosylation), up to 120°C (deprotection) Controls reaction rates and stereoselectivity
Protecting Groups Trimethylsilyl, Acetyl Protect hydroxyls to prevent side reactions
Catalysts Lewis acids (BF3·Et2O), coupling agents (EDC, DCC) Facilitate glycosidic bond formation and amination
Solvents Anhydrous dichloromethane, acetonitrile Maintain dry conditions critical for stereoselectivity
Purity Achieved >98% Suitable for pharmaceutical and research applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol?

  • Methodology : Multi-step organic synthesis is required, involving:

  • Protecting groups : Use acetyl or benzyl groups to protect hydroxyl moieties during glycosidic bond formation .
  • Coupling reactions : Amine-phenyl linkages can be formed via Buchwald-Hartwig amination or reductive amination under controlled pH (6–8) to avoid side reactions .
  • Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution to isolate stereoisomers .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodology :

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry at chiral centers (e.g., coupling constants for axial/equatorial proton orientations in the oxane ring) .
  • X-ray crystallography : Resolve crystal structures of intermediates to verify spatial arrangement .
  • Optical rotation : Compare observed [α]D_D values with literature data for analogous glycosides .

Q. What storage conditions are optimal to maintain the compound’s stability?

  • Methodology :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of glycosidic bonds .
  • Solvent : Dissolve in anhydrous DMSO or ethanol (≥99.8% purity) to minimize water-induced decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to carbohydrate-binding domains (e.g., lectins) .
  • QM/MM simulations : Analyze transition states of glycosidic bond cleavage in enzymatic environments (e.g., glycosidases) .
  • ADMET prediction : Employ SwissADME or ADMETLab to estimate bioavailability and toxicity profiles .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Reproducibility checks : Validate synthesis protocols (e.g., reaction time, catalyst loading) to ensure batch consistency .
  • Purity analysis : Use LC-MS to detect trace impurities (e.g., residual protecting groups) that may skew bioassay results .
  • Strain-specific assays : Test cytotoxicity across multiple cell lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating cellular pathways?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis-related markers) .
  • Metabolite profiling : Use 1H^{1}\text{H}-NMR or LC-MS to track changes in glycolytic intermediates .
  • Kinase assays : Measure inhibition of kinases (e.g., PI3K/Akt) via fluorescence polarization .

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